molecular formula C22H17NO3 B2581706 6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 124214-25-1

6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Cat. No.: B2581706
CAS No.: 124214-25-1
M. Wt: 343.382
InChI Key: QFPVPSVXDPDUOR-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing rings that have significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be achieved through various synthetic routes. One common method involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction typically requires the use of lithiated allenes or alkynes and isothiocyanates as reagents. The reaction conditions often involve refluxing in xylene or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepine derivatives.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of sodium channels, which plays a crucial role in its anticonvulsant and analgesic effects . Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological activities.

Comparison with Similar Compounds

6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be compared with other azepine derivatives, such as:

These compounds share similar core structures but differ in their substituents and specific pharmacological activities

Properties

IUPAC Name

6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c1-2-26-16-13-11-15(12-14-16)23-21(24)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(23)25/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPVPSVXDPDUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323653
Record name 6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

124214-25-1
Record name 6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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